Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a carboxylate ester, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available aniline derivatives.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using DMF and POCl₃.
Methoxylation: The methoxy group is often introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate ester can be formed through esterification reactions involving alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate would involve:
Large-scale reactors: To handle the reagents and control the reaction conditions precisely.
Catalysts: To enhance the reaction rates
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)12-9(7-16)11-8(2)5-6-10(18-3)13(11)15-12/h5-7,15H,4H2,1-3H3 |
InChI Key |
JDJAVJKWNGMPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)OC)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.